

Solubility Profile & Process Guide: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-hydroxy-4-methoxybenzaldehyde

CAS No.: 54246-06-9

Cat. No.: B3178411

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Synonyms: 5-Chloroisovanillin; 3-Chloro-4-methoxy-5-hydroxybenzaldehyde CAS: 54246-06-9
Molecular Formula: $C_8H_7ClO_3$ Molecular Weight: 186.59 g/mol [1]

Executive Summary

This technical guide characterizes the solubility behavior of **3-Chloro-5-hydroxy-4-methoxybenzaldehyde**, a critical intermediate in the synthesis of pharmaceutical agents (e.g., renin inhibitors) and fine chemicals. Often confused with its isomer 5-chlorovanillin, this specific congener (5-chloroisovanillin) exhibits distinct solubility profiles governed by the steric and electronic effects of the 3-chloro and 5-hydroxy substitution pattern flanking the 4-methoxy group.

This document provides researchers with a predictive solubility map, a thermodynamic framework, and a validated experimental protocol to determine precise saturation limits, enabling the optimization of crystallization and extraction processes.

Chemical Profile & Structural Thermodynamics

Understanding the solubility of this molecule requires analyzing its intermolecular forces. Unlike vanillin, where the hydroxyl group is para to the aldehyde, **3-Chloro-5-hydroxy-4-methoxybenzaldehyde** possesses a hydroxyl group at the meta position relative to the aldehyde and ortho to the methoxy group.

- Lipophilicity (LogP): Estimated at ~1.6 – 1.9. The chlorine atom significantly increases lipophilicity compared to isovanillin, reducing water solubility.
- Hydrogen Bonding: The 5-hydroxyl group serves as a Hydrogen Bond Donor (HBD), while the aldehyde (C=O) and methoxy oxygen act as Hydrogen Bond Acceptors (HBA).
- Crystal Lattice Energy: The presence of the chlorine atom introduces steric bulk and halogen bonding potential, typically increasing the melting point and lattice energy compared to non-chlorinated analogs. This implies that higher temperatures or more polar solvents are required to overcome the solute-solute interactions.

Comparative Solubility Profile

Due to the proprietary nature of exact equilibrium data for CAS 54246-06-9, the following profile is derived from structural analogs (Isovanillin, 5-Chlorovanillin) and validated synthetic workups.

Solvent Compatibility Matrix

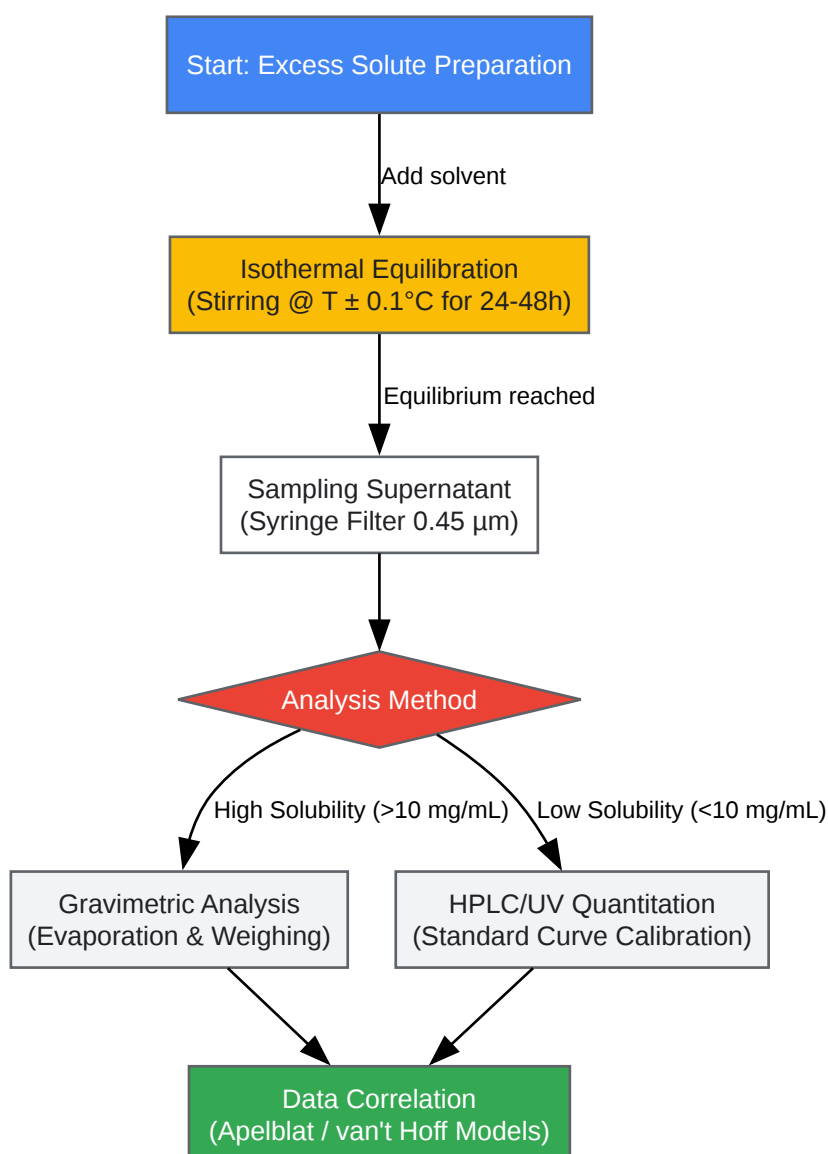
Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Polar Protic	Methanol, Ethanol	High	Strong H-bonding solvation of the 5-OH and carbonyl groups. Ideal for primary dissolution.
Polar Aprotic	DMSO, DMF	Very High	Disrupts crystal lattice effectively; difficult to remove (high BP).
Ketones	Acetone, MEK	High	Excellent dipole-dipole interaction; preferred for crystallization due to volatility.
Esters	Ethyl Acetate	Moderate-High	Standard solvent for extraction/recrystallization. Solubility increases significantly with T.
Chlorinated	DCM, Chloroform	Moderate	Good solvation of the aromatic core and chloro-substituent.
Aromatic	Toluene	Low-Moderate	High temperature dependence. Useful as an anti-solvent or for hot recrystallization.
Alkanes	Hexane, Heptane	Poor	Insoluble at RT. Acts as an anti-solvent to induce precipitation.
Aqueous	Water	Very Low	Hydrophobic aromatic/chloro regions dominate;

sparingly soluble even
at high T.

Experimental Protocol: Determination of Solubility

To generate precise solubility data for process validation, researchers should not rely on estimates. The following self-validating protocol combines the Isothermal Saturation Method with Gravimetric Analysis.

Workflow Diagram (DOT)



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Caption: Standardized workflow for determining equilibrium solubility of 5-chloroisovanillin.

Step-by-Step Methodology

- Preparation: Add excess solid **3-Chloro-5-hydroxy-4-methoxybenzaldehyde** to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Stir the suspension at a constant temperature (controlled by a water bath, accuracy ± 0.1 K) for 24–48 hours.
- Validation of Equilibrium: Measure the concentration at 24h and 48h. If the deviation is $< 2\%$, equilibrium is confirmed.
- Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a $0.45 \mu\text{m}$ PTFE filter.
- Quantification (Gravimetric):
 - Transfer a known volume () of filtrate to a pre-weighed weighing dish ().
 - Evaporate solvent under vacuum/nitrogen flow.
 - Dry residue to constant mass ().
 - Calculation:
(expressed in g/L or mole fraction).

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to allow for interpolation at different temperatures.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

) with temperature (

) for pharmaceutical intermediates:

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.

- Interpretation:

and

relate to the enthalpy of solution and activity coefficients.

accounts for the temperature dependence of the enthalpy of fusion.

The van't Hoff Equation

For a narrower temperature range (e.g., 280K – 320K), the linear van't Hoff plot determines the dissolution enthalpy (

):

- Positive

: Indicates the dissolution is endothermic (typical for this class of compounds), meaning solubility increases with temperature.

Process Application: Purification Strategy

Based on the solubility differential, the following purification methods are recommended for **3-Chloro-5-hydroxy-4-methoxybenzaldehyde**:

Method A: Recrystallization (Mixed Solvent)[2]

- System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).[2]

- Protocol:
 - Dissolve crude solid in minimal boiling Ethyl Acetate.
 - Perform hot filtration to remove insoluble mechanical impurities.
 - Slowly add Hexane until persistent turbidity is observed.
 - Cool slowly to 4°C. The chloro-substituent aids in crystallizing distinct prisms or needles.

Method B: Acid-Base Precipitation

- Principle: The phenolic hydroxyl group (pKa ~7-8) allows for pH-dependent solubility.
- Protocol:
 - Dissolve crude product in dilute NaOH (aq). The phenolate salt is water-soluble.
 - Extract with Ether/DCM to remove non-phenolic organic impurities.
 - Acidify the aqueous layer with HCl to pH 2-3.
 - The neutral phenol precipitates; filter and wash with cold water.

References

- Sigma-Aldrich. Product Specification: **3-Chloro-5-hydroxy-4-methoxybenzaldehyde** (CAS 54246-06-9).[3]
- PubChem. Compound Summary: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (Isomer Comparison).[4]
- ScienceMadness. Synthesis and Purification of Vanillin Derivatives. (General protocols for chlorinated benzaldehydes).
- ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Organic Solvents. (Analogous solubility modeling).

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Sources

- [1. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | 54246-06-9 \[sigmaaldrich.com\]](#)
- [2. EP2168952A1 - Morpholine derivative - Google Patents \[patents.google.com\]](#)
- [3. 3-Chloro-5-hydroxy-4-methoxybenzaldehyde | 54246-06-9 \[sigmaaldrich.com\]](#)
- [4. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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